

The role of D-Ala-Lys-AMCA TFA in studying peptide transport.

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Compound of Interest

Compound Name: *D-Ala-Lys-AMCA TFA*

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An In-depth Technical Guide

The Role of D-Ala-Lys-AMCA TFA in Studying Peptide Transport

This guide provides a comprehensive overview of **D-Ala-Lys-AMCA TFA**, a specialized fluorescent dipeptide, and its application in the study of peptide transport mechanisms. Tailored for researchers, scientists, and drug development professionals, this document details the probe's properties, the transport pathways it elucidates, and the experimental protocols for its use.

Introduction to Peptide Transport and D-Ala-Lys-AMCA

The transport of small peptides (di- and tripeptides) across biological membranes is a fundamental process, crucial for protein digestion, nutrient absorption, and the pharmacokinetics of many peptide-based drugs.[1] This transport is primarily mediated by the Solute Carrier (SLC) 15 family, which includes the well-characterized proton-coupled oligopeptide transporters PEPT1 and PEPT2.[2][3]

- PEPT1 (SLC15A1) is a high-capacity, low-affinity transporter predominantly found in the brush border membrane of the intestinal epithelium, where it plays a vital role in absorbing dietary peptides.[4][5] It is also expressed in the kidney proximal tubules.[4]

- PEPT2 (SLC15A2) is a low-capacity, high-affinity transporter, mainly expressed in the kidneys for peptide reabsorption, but also found in other tissues, including the brain.[3]

Understanding the function and regulation of these transporters is critical for nutrition science and for designing drugs with improved oral bioavailability. To probe these mechanisms, researchers utilize specific substrates that can be easily tracked. **D-Ala-Lys-AMCA TFA** is one such tool, a fluorescently labeled dipeptide designed to be a specific substrate for these transporters.[6]

Core Components and Properties of D-Ala-Lys-AMCA TFA

D-Ala-Lys-AMCA is a composite molecule where each component serves a distinct purpose in transport assays.

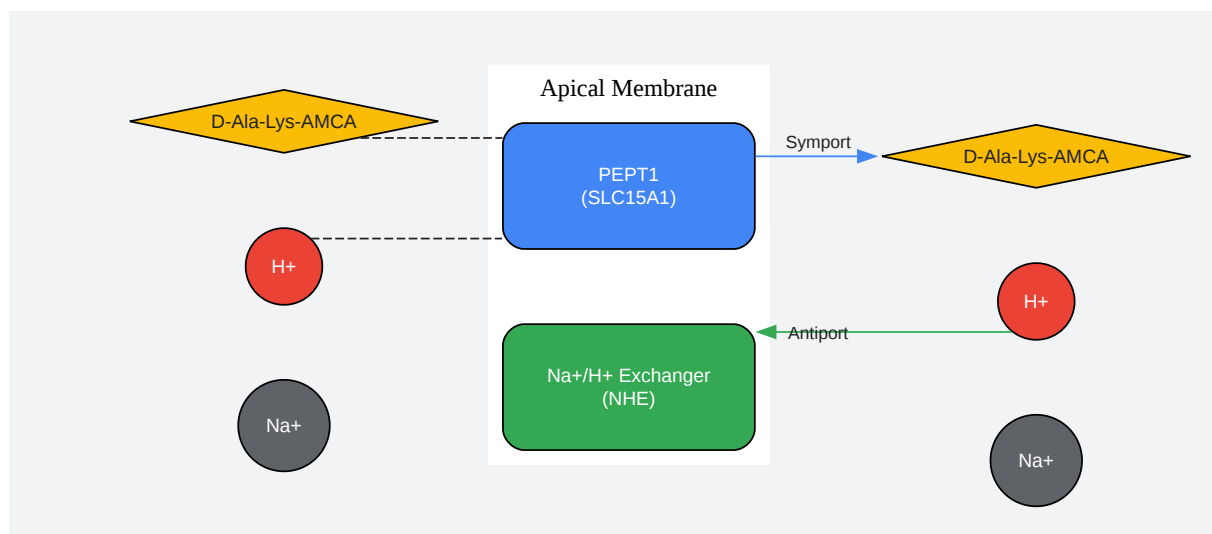
- The Peptide Moiety (D-Ala-Lys): The core of the molecule is the dipeptide. The presence of D-Alanine instead of its natural L-isomer is a critical feature, rendering the peptide resistant to degradation by cellular peptidases.[7][8] This stability ensures that the measured fluorescence signal corresponds to the transport of the intact peptide rather than its breakdown products. The Lysine residue provides a basic side chain.[9] This dipeptide structure is recognized and transported by PEPT isoforms.[7]
- The Fluorophore (AMCA): The peptide is conjugated to 7-Amino-4-methylcoumarin (AMCA), a bright, blue-fluorescent dye.[10][11] AMCA is valued for its high resistance to photobleaching, a large Stokes shift, and fluorescence that remains stable across a wide physiological pH range (4 to 10).[10][12] These properties make it an excellent reporter for quantitative assays in various biological buffers and cellular compartments.
- The Counterion (TFA): Trifluoroacetic acid (TFA) is often present as a counterion from the peptide synthesis and purification process. At the low concentrations used in cellular assays, it is physiologically benign and does not interfere with the transport mechanism.

The key physicochemical and spectral properties are summarized below.

Property	Value / Description
Molecular Structure	Dipeptide (D-Alanine, L-Lysine) conjugated to a fluorescent dye (AMCA).
Function	Fluorescent substrate for PEPT1 and PEPT2 transporters.[6][7]
Key Feature	D-Alanine provides resistance to enzymatic degradation.[8]
Fluorophore	AMCA (7-Amino-4-methylcoumarin).[11]
Excitation Maximum (Ex)	~350 - 390 nm.[6][13]
Emission Maximum (Em)	~450 - 480 nm.[6][13]
Appearance	Blue fluorescence.[6]

Mechanism of PEPT1-Mediated Transport

D-Ala-Lys-AMCA is transported into cells via a secondary active transport mechanism known as proton-coupled symport. The PEPT1 transporter harnesses the electrochemical potential of an inwardly directed proton (H^+) gradient to drive the uptake of the dipeptide against its concentration gradient.[2][4] This process is electrogenic, as it involves the net movement of a positive charge into the cell. The maintenance of this crucial proton gradient at the cell surface is supported by other membrane proteins, such as the Na^+/H^+ exchanger (NHE), which pumps protons out of the cell.[2]



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Caption: Mechanism of PEPT1-mediated uptake of D-Ala-Lys-AMCA.

Experimental Protocols and Applications

D-Ala-Lys-AMCA is a versatile tool for several key applications, including direct measurement of transporter activity and screening for competitive inhibitors.

Application 1: Cell-Based Peptide Uptake Assay

This is the most common application, often using the Caco-2 human colon adenocarcinoma cell line. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer that serves as an excellent in-vitro model of the human intestinal epithelium.^{[14][15]}

Detailed Methodology:

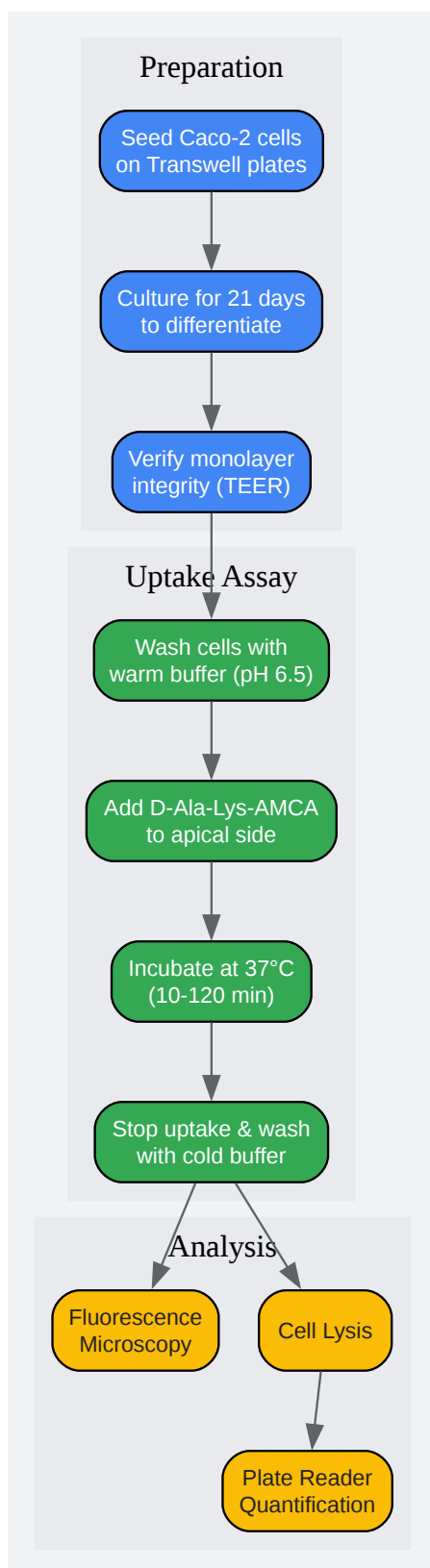
- **Cell Culture:** Caco-2 cells are seeded at a high density (e.g., 1×10^5 cells/well) onto Transwell inserts and cultured for 21 days to allow for full differentiation and formation of tight

junctions.[15]

- **Verify Monolayer Integrity:** Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
- **Preparation of Probe:** A stock solution of D-Ala-Lys-AMCA (e.g., 100 mM in DMSO) is prepared. Just before use, a working solution (e.g., 25-150 μ M) is made by diluting the stock in a pre-warmed transport buffer (e.g., HBSS or PBS, pH 6.0-6.5 to mimic the acidic environment of the gut lumen).[6]
- **Uptake Experiment:** The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the Transwell plate. The cells are washed twice with warm transport buffer.[6]
- **Incubation:** The D-Ala-Lys-AMCA working solution is added to the apical chamber, and fresh buffer is added to the basolateral chamber. The plate is incubated at 37°C for a set period (e.g., 10 minutes to 2 hours).[6]
- **Termination and Washing:** The uptake is stopped by aspirating the probe solution and washing the cell monolayer 2-3 times with ice-cold buffer to remove any non-internalized probe.[6]
- **Detection and Quantification:**
 - **Fluorescence Microscopy:** The Transwell membrane is excised and mounted on a slide for visualization of intracellular blue fluorescence.[6]
 - **Plate Reader:** For quantitative analysis, cells are lysed, and the fluorescence of the lysate is measured in a microplate reader (Ex/Em = 390/480 nm).[16] A standard curve is used to determine the amount of internalized peptide.

Application 2: Competitive Inhibition Assay

This assay is used to determine if a test compound (e.g., a new drug candidate) is a substrate or inhibitor of PEPT1. The experiment is performed as described above, but the test compound is co-incubated with D-Ala-Lys-AMCA. A reduction in the fluorescence signal compared to the control (D-Ala-Lys-AMCA alone) indicates that the test compound competes for transport.



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Caption: General workflow for a cell-based peptide transport assay.

Quantitative Data Presentation

Direct kinetic data (K_m , V_{max}) for D-Ala-Lys-AMCA is not widely published. However, data from the closely related probe β -Ala-Lys-AMCA in renal brush border membrane vesicles (BBMV) provides representative values for PEPT1 and PEPT2 activity.^[17] PEPT1 is characterized by a higher K_m (lower affinity) and higher V_{max} (higher capacity) compared to PEPT2.

Table 1: Representative Kinetic Parameters for a Fluorescent Dipeptide Probe Data adapted from a study on β -Ala-Lys-AMCA in renal vesicles^[17].

Transporter (Vesicle Source)	K_m (μM)	V_{max} ($\Delta F/min/mg$)	Interpretation
PEPT1 (Outer Cortex)	783.7 ± 115.7	2191.2 ± 133.9	Low Affinity, High Capacity
PEPT2 (Outer Medulla)	93.6 ± 21.9	935.8 ± 50.2	High Affinity, Low Capacity

Table 2: Typical Experimental Parameters for D-Ala-Lys-AMCA Uptake Assays Data compiled from supplier protocols and related literature^[6].

Parameter	Cell-Based Assay (e.g., Caco-2)
Probe Concentration	25 - 150 μM
Incubation Time	10 min - 3 hours
Incubation Buffer pH	6.0 - 6.5
Temperature	37°C
Detection Method	Fluorescence Microscopy, Plate Reader

Conclusion

D-Ala-Lys-AMCA TFA is a powerful and reliable tool for investigating the function of PEPT1 and PEPT2 transporters. Its key advantages—namely, its resistance to enzymatic degradation

and the robust, stable fluorescence of the AMCA tag—allow for clear and quantifiable measurement of peptide transport in a variety of model systems. By enabling detailed kinetic analysis and high-throughput screening for transporter inhibitors, this probe serves as an invaluable asset for academic researchers exploring nutrient absorption and for pharmaceutical scientists aiming to enhance the oral delivery of next-generation peptide and peptidomimetic drugs.

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